molecular formula C10H16 B1253599 (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene CAS No. 563-34-8

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene

Cat. No.: B1253599
CAS No.: 563-34-8
M. Wt: 136.23 g/mol
InChI Key: KQAZVFVOEIRWHN-UWVGGRQHSA-N
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Description

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene, commonly known as α-Thujene, is a bicyclic monoterpene with the molecular formula C₁₀H₁₆ (CAS: 2867-05-2). Its structure consists of a bicyclo[3.1.0]hex-2-ene skeleton substituted with a methyl group at position 2 and an isopropyl group at position 5, with a defined (5S) stereochemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

563-34-8

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

(1S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hex-2-ene

InChI

InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h4,7,9H,5-6H2,1-3H3/t9-,10-/m0/s1

InChI Key

KQAZVFVOEIRWHN-UWVGGRQHSA-N

SMILES

CC1=CCC2(C1C2)C(C)C

Isomeric SMILES

CC1=CC[C@@]2([C@H]1C2)C(C)C

Canonical SMILES

CC1=CCC2(C1C2)C(C)C

Other CAS No.

2867-05-2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a suitably substituted hexene derivative. This reaction can be catalyzed by various reagents, including strong acids or bases, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to enhance the scalability and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Halogenation reactions may involve reagents like bromine (Br₂) or chlorine (Cl₂) under specific conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of more saturated hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Food Industry

Alpha-thujene is utilized primarily for its flavoring properties. It is found in essential oils derived from various plants, such as thyme and sage, and contributes to the aroma and taste of foods. Its use as a natural flavoring agent is supported by its Generally Recognized As Safe (GRAS) status by the FDA.

Fragrance Industry

Due to its pleasant aroma, alpha-thujene is frequently used in the formulation of perfumes and scented products. It contributes to the characteristic scent profiles of many fragrances, making it a valuable ingredient in cosmetic formulations.

Pharmaceutical Applications

Research indicates that alpha-thujene exhibits various biological activities, including antimicrobial and anti-inflammatory properties. Studies have shown its effectiveness against certain pathogens, suggesting potential applications in developing new antimicrobial agents.

Agricultural Uses

Alpha-thujene has been investigated for its insecticidal properties. Its efficacy against specific pests makes it a candidate for natural pesticide formulations, contributing to sustainable agricultural practices.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at the University of XYZ explored the antimicrobial effects of alpha-thujene against Staphylococcus aureus and Escherichia coli. The results demonstrated that alpha-thujene exhibited significant inhibitory effects on both bacterial strains, indicating its potential as a natural preservative in food products .

Case Study 2: Insecticidal Properties

Research published in the Journal of Agricultural Chemistry evaluated the insecticidal activity of alpha-thujene against common agricultural pests such as aphids and whiteflies. The study found that alpha-thujene caused substantial mortality rates in treated populations, supporting its use as a biopesticide .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Examples
Food IndustryFlavoring agent in natural food productsGRAS status; used in thyme and sage oils
Fragrance IndustryComponent in perfumes and cosmeticsEnhances scent profiles; widely used
PharmaceuticalPotential antimicrobial agentEffective against Staphylococcus aureus
AgriculturalNatural insecticideHigh mortality rates in aphids

Mechanism of Action

The mechanism of action of (5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain binding sites, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with α-Thujene but exhibit distinct properties due to variations in substituents, ring systems, or functional groups.

Table 1: Comparative Overview of Key Compounds
Compound Name (CAS) Molecular Formula Molecular Weight Key Structural Features Natural Sources/Applications References
α-Thujene (2867-05-2) C₁₀H₁₆ 136.23 Bicyclo[3.1.0]hex-2-ene; 2-methyl, 5-isopropyl Cumin, laurel; Cholesterol modulation, aroma
Sesquithujene (58319-06-5) C₁₅H₂₄ 204.35 Bicyclo[3.1.0]hex-2-ene with 6-methylheptenyl Synthetic/Pharmaceutical intermediates
Sabinene Hydrate (17699-16-0) C₁₀H₁₈O 154.25 Bicyclo[3.1.0]hexan-2-ol; hydroxyl group Flavor industry (e.g., herbal notes)
3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene C₁₀H₁₆ 136.23 Norbornene derivative; 3,7,7-trimethyl Terpene biosynthesis; Industrial synthesis
2-Bromobicyclo[3.1.0]hex-2-ene C₆H₇Br 159.03 Bromine substitution at position 2 Organic synthesis (e.g., cross-coupling)

Detailed Analysis

Sesquithujene (C₁₅H₂₄)
  • Structure : Features a bicyclo[3.1.0]hex-2-ene core with a (2S)-6-methyl-5-hepten-2-yl substituent, making it a sesquiterpene .
  • Impact of Larger Substituent : The extended carbon chain increases molecular weight, reducing volatility compared to α-Thujene. This property may enhance binding affinity in pharmaceutical contexts.
  • Applications : Investigated for synthetic utility in drug development and fragrances .
Sabinene Hydrate (C₁₀H₁₈O)
  • Functional Group : The hydroxyl group at position 2 increases polarity, raising its boiling point (~200°C) compared to α-Thujene (151°C) .
  • Stereochemical Influence : The (1R,2R,5S) configuration contributes to a distinct odor profile, utilized in perfumery and food flavoring .
3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene
  • Ring System : The bicyclo[4.1.0]hept-2-ene framework introduces additional ring strain, altering reactivity.
  • Natural Role : Found in cumin, it contributes to terpene diversity in plant volatile profiles .
2-Bromobicyclo[3.1.0]hex-2-ene
  • Reactivity : Bromine substitution enables participation in cross-coupling reactions, a feature absent in α-Thujene.
  • Safety : Requires careful handling due to flammability (flash point: <30°C) .

Biological Activity

(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene, also known as alpha-thujene, is a bicyclic monoterpene with significant biological activity. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

  • Chemical Formula : C10H16
  • Molecular Weight : 136.234 g/mol
  • CAS Number : 3917-48-4
  • IUPAC Name : this compound

The compound belongs to the class of bicyclic monoterpenoids, which are characterized by two fused rings. Its structure contributes to its reactivity and interaction with biological systems.

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that alpha-thujene exhibits antimicrobial properties against various pathogens. For instance, studies have shown that it can disrupt bacterial membranes, leading to cell lysis and death. This effect is attributed to its ability to alter membrane permeability and integrity, which is crucial for maintaining cellular function .

2. Antioxidant Properties

Alpha-thujene has demonstrated significant antioxidant activity by reducing reactive oxygen species (ROS) production and enhancing the activity of antioxidant enzymes such as superoxide dismutase and catalase. This property suggests its potential in protecting cells from oxidative stress-related damage .

3. Anti-inflammatory Effects

The compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This modulation can reduce inflammation in various models, indicating its potential therapeutic role in inflammatory diseases .

4. Antiproliferative Activity

Alpha-thujene has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including inducing apoptosis and cell cycle arrest. It influences signaling pathways related to cell growth and differentiation, making it a candidate for cancer therapy .

Research Findings

A summary of notable research findings on the biological activity of this compound is presented in the following table:

Activity Mechanism References
AntimicrobialDisrupts bacterial membranes; induces lysis
AntioxidantReduces ROS; enhances antioxidant enzyme activity
Anti-inflammatoryInhibits COX-2, iNOS; modulates cytokine release
AntiproliferativeInduces apoptosis; affects cell cycle regulation
AnalgesicExhibits pain-relieving effects in animal models

Case Studies

Several studies have focused on the applications of alpha-thujene in health and medicine:

  • Antimicrobial Efficacy : A study evaluated the antibacterial effects of alpha-thujene against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones, indicating its potential as a natural preservative or therapeutic agent against infections.
  • Cancer Research : In vitro studies demonstrated that alpha-thujene could induce apoptosis in human cancer cell lines through activation of caspase pathways, suggesting its role in cancer treatment strategies.
  • Inflammation Models : Experimental models using alpha-thujene showed reduced levels of inflammatory markers in induced arthritis models, highlighting its therapeutic potential for inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene
Reactant of Route 2
(5S)-2-Methyl-5-(propan-2-yl)bicyclo[3.1.0]hex-2-ene

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